6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by agents like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound shares a similar pyrazine-pyrimidine structure and exhibits comparable biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological activities.
Uniqueness
6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the pyrazine ring and the carboxylic acid group on the pyrimidine ring can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H8N4O2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-3-12-9(4-11-6)7-2-8(10(15)16)14-5-13-7/h2-5H,1H3,(H,15,16) |
InChI Key |
RYHPMIGHYXODQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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